![molecular formula C8H6BrCl2NO B2876465 2-bromo-N-(3,4-dichlorophenyl)acetamide CAS No. 22303-31-7](/img/structure/B2876465.png)
2-bromo-N-(3,4-dichlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-bromo-N-(3,4-dichlorophenyl)acetamide” is a chemical compound with the molecular formula C8H6BrCl2NO . It has a molecular weight of 282.95 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a bromine atom attached to an acetamide group, and a dichlorophenyl group attached to the nitrogen atom of the acetamide . The InChI code for this compound is 1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) .Scientific Research Applications
Crystal Structure and Supramolecular Assembly
Research has demonstrated the significance of halogenated acetamides in the study of crystal structures and supramolecular assembly. For instance, the study of N-(2-chlorophenyl) acetamide and phenyl (2-bromomethyl) benzoate revealed insights into the formation of three-dimensional architectures facilitated by weak C–H···Cl/Br interactions. Hirshfeld surface analysis of related compounds highlighted the prevalence of H···H, H···π, H···O, and H···Cl/Br contacts in these structures, indicating their potential applications in material science and crystal engineering (Hazra et al., 2014).
Quantum Chemical Calculations
Quantum chemical calculations of dichloro-N-(dichlorophenyl) acetamide derivatives have provided detailed insights into molecular structural parameters, vibrational frequencies, and thermodynamic properties. These studies are crucial for predicting reactivities towards electrophilic and nucleophilic attacks, and for understanding charge delocalization within the molecule. Such analyses are instrumental in exploring the potential of halogenated acetamides in pharmaceuticals and materials science (Choudhary et al., 2014).
Antiviral and Antiapoptotic Effects
In the context of medical research, halogenated acetamides have shown promise in the treatment of viral diseases. A novel anilidoquinoline derivative, closely related to the chemical class of 2-bromo-N-(3,4-dichlorophenyl)acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. This compound reduced viral load and increased survival in Japanese encephalitis virus-infected mice, suggesting the potential therapeutic applications of halogenated acetamides in antiviral treatments (Ghosh et al., 2008).
Potential Pesticides
Explorations into the applications of N-aryl-2,4-dichlorophenoxyacetamide derivatives have indicated their potential as pesticides. Characterization by X-ray powder diffraction provided experimental data crucial for the development of new organic compounds with pesticidal properties. This research underscores the versatility of halogenated acetamides in agricultural sciences and pest management strategies (Olszewska et al., 2008).
Advanced Oxidation Processes
In environmental sciences, the role of halogenated acetamides in advanced oxidation processes has been studied. Research assessing the effects of halide ions on the degradation of acetaminophen under UV/H2O2 treatment highlighted the complex roles of halides. This study provides insights into the degradation mechanisms of organic pollutants and the selective reactivity of halogen radicals, demonstrating the potential environmental applications of halogenated acetamides in water and wastewater treatment (Li et al., 2015).
Safety and Hazards
properties
IUPAC Name |
2-bromo-N-(3,4-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKMKSXLCWBAJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CBr)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.